7-Aminonaphthalene-1-carboxylic acid
Description
Properties
IUPAC Name |
7-aminonaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBAHPDPLUEECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562924 | |
| Record name | 7-Aminonaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116530-10-0 | |
| Record name | 7-Aminonaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of Naphthalene Derivatives
The synthesis of 1,7-Cleve’s acid (1-aminonaphthalene-7-sulfonic acid) involves sulfonation of 1-aminonaphthalene using oleum (fuming sulfuric acid) under controlled conditions. As detailed in US4836959A, monosulfonation at 40–160°C with 85–100% sulfuric acid yields naphthionic acid (1-aminonaphthalene-4-sulfonic acid), while subsequent sulfonation with SO3 at 50–100°C introduces additional sulfonic groups at the 2- and 7-positions. This two-stage process achieves a trisulfonated intermediate, which is hydrolyzed at 155°C to isolate 1,7-Cleve’s acid.
Table 1: Key Reaction Conditions for Sulfonation-Hydrolysis Routes
| Step | Reagents/Conditions | Temperature Range | Yield (Reported) |
|---|---|---|---|
| Monosulfonation | 85–100% H2SO4 | 40–160°C | Not quantified |
| Trisulfonation | SO3 in oleum | 50–100°C | 21% trisulfonate |
| Hydrolysis | H2O, 155°C, 3–4 h | 155°C | 80–85% (Cleve’s) |
Adapting Sulfonation for Carboxylic Acid Formation
To translate this methodology to this compound, sulfonic acid groups could serve as intermediates for carboxylation. For instance, sulfonic acids are known to undergo desulfonation under oxidative conditions, though this typically requires harsh reagents like molten NaOH or KMnO4. A plausible route involves:
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Sulfonation of 1-aminonaphthalene to introduce a sulfonic acid group at the 1-position.
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Oxidative desulfonation to replace the sulfonic acid group with a carboxylic acid.
This approach mirrors historical methods for synthesizing naphthoic acids but would require precise control to prevent over-oxidation of the amine group.
Alkaline Fusion and Oxidation: Insights from 1-Amino-7-naphthol Synthesis
Alkaline Fusion of Sulfonates
The synthesis of 1-amino-7-naphthol via alkaline fusion of sodium or potassium 1-naphthylamine-7-sulfonate demonstrates the viability of high-temperature hydroxide-mediated reactions. As per CS273936B1, a 40–65% aqueous solution of potassium 1-naphthylamine-7-sulfonate is added to molten KOH (200–240°C), achieving an 80.6% yield after hydrolysis and purification.
Table 2: Alkaline Fusion Conditions for 1-Amino-7-naphthol
| Parameter | Details |
|---|---|
| Base | KOH (70% aqueous) |
| Temperature | 200–240°C |
| Reaction Time | Until completion (empirically determined) |
| Yield | 80.6% |
Oxidation of Hydroxyl to Carboxylic Acid
Converting the hydroxyl group of 1-amino-7-naphthol to a carboxylic acid would require oxidation. Jones reagent (CrO3/H2SO4) or potassium permanganate under acidic conditions are standard for such transformations. However, the amine group’s susceptibility to oxidation necessitates protective strategies, such as acetylation, to prevent side reactions.
Direct Carboxylation Strategies: Challenges and Opportunities
Friedel-Crafts Acylation
Friedel-Crafts acylation is ineffective for naphthalene derivatives with deactivating groups (e.g., amines), as the ring becomes insufficiently nucleophilic. Alternative approaches, such as directed ortho-metalation, could position a carboxyl group selectively, but this remains unexplored in the context of this compound.
Carbonylation Reactions
Industrial Feasibility and Scalability Considerations
The sulfonation-hydrolysis route (Section 2) is industrially viable due to its similarity to Cleve’s acid production, which is optimized for scale. However, introducing a carboxylic acid adds complexity:
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Corrosivity : Molten KOH and sulfuric acid require specialized reactor materials (e.g., Inconel autoclaves).
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Byproduct Management : Sulfur-containing byproducts from desulfonation necessitate scrubbing systems.
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Yield Optimization : Multi-step sequences risk cumulative yield losses; a three-step process with 80% yield per step would result in ~51% overall yield.
Chemical Reactions Analysis
Types of Reactions: 7-Aminonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 7-Nitronaphthalene-1-carboxylic acid.
Reduction: 7-Aminonaphthalene-1-methanol.
Substitution: 7-Bromo- or 7-Chloronaphthalene-1-carboxylic acid.
Scientific Research Applications
7-Aminonaphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 7-Aminonaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers of Aminonaphthalene Carboxylic Acids
The position of the amino group on the naphthalene ring significantly impacts physicochemical properties:
- 1-Amino-8-naphthoic acid (CAS 129-02-2): The amino and carboxylic acid groups occupy positions 1 and 8, creating a peri-substituted system.
- 8-Amino-1-naphthoic acid: Similar to the above but with reversed substituent positions, this isomer is utilized in dye intermediates, highlighting how minor positional changes can redirect application pathways .
Functional Group Variations
- Properties: Melting point 134–135°C, UV λmax = 243 nm (ε = 13,500 in methanol). The electron-donating dimethylamino group enhances fluorescence, making it suitable for photophosphorylation studies . Synthesis: Methylation of 5-aminonaphthalene-1-carboxylic acid with methyl iodide under alkaline conditions (60% yield) .
- 7-Aminonaphthalene-1,3,6-trisulfonic acid (CAS 118-03-6): Substituents: Amino at position 7 and three sulfonic acid (-SO₃H) groups. Properties: High water solubility due to sulfonic acid groups, contrasting sharply with the lower solubility of carboxylic acid derivatives. Used in dye manufacturing .
- 3-Hydroxynaphthalene-1-carboxylic acid (CAS 19700-42-6): Substituent: Hydroxyl (-OH) at position 3. Reactivity: Undergoes coupling reactions at the 4-position, unlike amino-substituted analogs. Prepared via diazotization and hydrolysis of 3-amino-1-naphthoic acid, showcasing divergent synthetic routes for hydroxyl vs. amino derivatives .
Complex Substituents
- 7-Benzyl-2,3-dihydroxy-4-isopropyl-6-methyl-naphthalene-1-carboxylic acid :
Key Research Findings
- Synthetic Pathways: Methylation (for dimethylamino derivatives) and diazotization (for hydroxyl analogs) are critical for introducing functional groups. Reaction conditions (e.g., pH, solvent) strongly influence yields and byproduct formation .
- Applications: Amino-substituted naphthalene carboxylic acids are favored in dye synthesis due to their ability to form stable charge-transfer complexes. Sulfonic acid derivatives excel in aqueous applications, while dimethylamino variants serve as fluorescent probes .
- Reactivity: Hydroxyl groups participate in electrophilic substitution (e.g., coupling), whereas amino groups enable nucleophilic reactions or hydrogen bonding, directing divergent chemical behaviors .
Biological Activity
7-Aminonaphthalene-1-carboxylic acid (7-ANCA) is an organic compound characterized by a naphthalene ring substituted with an amino group at the 7-position and a carboxylic acid group at the 1-position. Its molecular formula is C₁₁H₉NO₂, and it has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and comparisons with similar compounds.
The unique structure of 7-ANCA contributes to its stability and reactivity. The aromatic nature of the naphthalene ring enhances its interactions with biological macromolecules, making it a compelling candidate for various applications.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.2 g/mol |
| CAS Number | 116530-10-0 |
| Functional Groups | Amino and Carboxylic Acid |
7-ANCA exhibits biological activity primarily through its interactions with specific enzymes and proteins. Its amino group allows it to participate in hydrogen bonding, while the carboxylic acid group can engage in ionic interactions, which are crucial for binding to biological targets.
- Enzyme-Substrate Interactions : 7-ANCA is utilized in studies to understand enzyme mechanisms and substrate specificity. It acts as a fluorescent probe in biochemical assays, facilitating the detection of enzyme activity.
- Antimicrobial Properties : Research indicates that derivatives of 7-ANCA possess antimicrobial properties, making them candidates for drug development aimed at treating infections.
Applications in Research
7-ANCA has diverse applications across various scientific disciplines:
- Pharmaceutical Development : It is investigated for potential use in anti-inflammatory and anticancer therapies. Its derivatives have shown promise in modulating inflammatory responses and inhibiting cancer cell proliferation.
- Biochemical Assays : As a fluorescent probe, 7-ANCA aids in the study of enzyme kinetics and protein interactions, enhancing our understanding of biochemical pathways.
- Material Science : The compound serves as an intermediate in synthesizing polymers and dyes due to its unique functional groups.
Comparative Analysis with Similar Compounds
The positioning of functional groups in 7-ANCA distinguishes it from other aminonaphthalene carboxylic acids, influencing its chemical behavior and biological activity.
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Aminonaphthalene-1-carboxylic acid | Amino group at position 4 on naphthalene | More soluble due to different positioning |
| 5-Aminonaphthalene-1-carboxylic acid | Amino group at position 5 on naphthalene | Different reactivity patterns due to sterics |
| 2-Aminonaphthalene-1-carboxylic acid | Amino group at position 2 on naphthalene | Potentially higher reactivity due to proximity |
Case Studies
Several studies have highlighted the biological activity of 7-ANCA:
- Anticancer Research : A study demonstrated that derivatives of 7-ANCA inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways . The mechanism involved disruption of mitochondrial membrane potential and subsequent release of cytochrome c.
- Inflammation Modulation : In vitro studies indicated that 7-ANCA could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.
- Fluorescent Probes : In enzymatic assays, 7-ANCA was used successfully as a fluorescent probe to monitor enzyme activity in real-time, showcasing its utility in biochemical research .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Aminonaphthalene-1-carboxylic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sulfonation or carboxylation of naphthalene derivatives. For example, sulfonic acid derivatives like 7-aminonaphthalene-1,3-disulfonic acid (amino-G acid) are synthesized via controlled sulfonation of naphthalene amines under acidic conditions . Purity optimization requires iterative recrystallization using polar solvents (e.g., ethanol/water mixtures) and monitoring by HPLC with UV detection (λ = 254 nm). Residual solvents and byproducts should be quantified via GC-MS or NMR (¹H/¹³C) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR can confirm the aromatic proton environment and amine/carboxylic acid functional groups (δ ~6.5–8.5 ppm for aromatic protons; δ ~10–12 ppm for COOH).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3200–3500 cm⁻¹ (N-H/O-H stretches) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides molecular weight confirmation (e.g., [M+H]⁺ ion).
- Elemental Analysis : Validates C, H, N, and S composition (±0.3% tolerance) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for powder handling.
- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Toxicity data for related naphthalene derivatives (e.g., skin corrosion Category 1B) suggest strict adherence to hazard protocols .
Advanced Research Questions
Q. How can researchers address discrepancies in reported toxicity data for naphthalene derivatives like this compound?
- Methodological Answer : Contradictions in toxicity profiles (e.g., acute vs. chronic exposure) require meta-analysis of ADME (Absorption, Distribution, Metabolism, Excretion) parameters. For example:
- In Vivo Studies : Compare LD₅₀ values across rodent models, adjusting for metabolic differences (e.g., cytochrome P450 activity).
- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict bioactivity and cross-validate with experimental data .
- Standardized Assays : Follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to ensure consistency .
Q. What strategies exist for improving the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH Control : Stabilize the compound in buffered solutions (pH 4–6) to prevent hydrolysis of the carboxylic acid group.
- Antioxidants : Add 0.1% ascorbic acid to mitigate oxidation of the aromatic amine.
- Lyophilization : Freeze-dry the compound for long-term storage, reconstituting in degassed solvents before use. Monitor degradation via UV-Vis spectroscopy (λ = 280 nm) over 72 hours .
Q. How to design experiments to evaluate the biological activity of this compound in vitro?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293) with IC₅₀ calculations.
- Enzyme Inhibition : Screen against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorogenic substrates.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with triplicate replicates. Statistical analysis via ANOVA (p < 0.05) .
- Control Compounds : Include known inhibitors (e.g., aspirin for COX) to validate assay conditions .
Key Considerations for Contradictory Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
